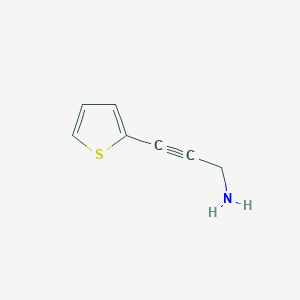

3-(thiophen-2-yl)prop-2-yn-1-amine

Übersicht

Beschreibung

2-Propyn-1-amine, 3-(2-thienyl)- is an organic compound with the molecular formula C7H7NS It is a derivative of propargylamine, where the propargyl group is substituted with a thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, 3-(2-thienyl)- typically involves the reaction of propargylamine with a thienyl derivative. One common method is the reaction of propargylamine with 2-thienyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Propyn-1-amine, 3-(2-thienyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propyn-1-amine, 3-(2-thienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thienyl oxides, while reduction can produce saturated amines .

Wissenschaftliche Forschungsanwendungen

2-Propyn-1-amine, 3-(2-thienyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of materials with specific properties, such as conductive polymers.

Wirkmechanismus

The mechanism of action of 2-Propyn-1-amine, 3-(2-thienyl)- involves its interaction with molecular targets through its functional groups. The propargylamine moiety can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prop-2-yn-1-amine: A simpler analog without the thienyl group.

3-(3-Thienyl)-2-propyn-1-amine: A positional isomer with the thienyl group at a different position.

Uniqueness

2-Propyn-1-amine, 3-(2-thienyl)- is unique due to the presence of both the propargylamine and thienyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications .

Biologische Aktivität

3-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring and a propargyl amine moiety, which contribute to its aromatic properties and reactivity. The molecular formula is with a molecular weight of approximately 133.15 g/mol. The presence of the thiophene ring is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly in antiproliferation assays against human cancer cell lines. Studies have demonstrated that compounds containing thiophene rings often show significant activity against different cancer types, suggesting that this compound may serve as a lead for drug development in oncology.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 18.7 |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity . Compounds with thiophene structures are reported to inhibit various microorganisms by interfering with their metabolic processes. The mechanism often involves the disruption of cell wall synthesis or interference with enzymatic functions necessary for microbial survival .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells and death in microorganisms .

- Gene Expression Modulation : Thiophene derivatives can modulate the expression of genes involved in inflammation and tumor progression, enhancing their therapeutic potential against various diseases .

Case Studies

Several studies have documented the efficacy of thiophene derivatives, including this compound:

Study on Anticancer Activity

In a study published in Molecules, researchers evaluated the antiproliferative effects of various thiophene derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in MCF-7 and HeLa cells, with IC50 values comparable to established chemotherapeutics.

Study on Antimicrobial Activity

A study conducted by researchers at a leading university examined the antimicrobial properties of several thiophene-based compounds, including our compound of interest. The results showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBNLRBWCNXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.